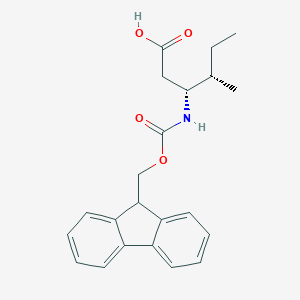

Fmoc-L-beta-homoisoleucine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZUUIWBAYOCDD-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-27-7 | |

| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-beta-homoisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structural features, particularly the extended carbon backbone compared to its alpha-amino acid counterpart, impart distinct conformational properties to peptides, influencing their secondary structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to support researchers in its effective application.

Chemical and Physical Properties

This compound, systematically named (3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid, is a white to off-white crystalline powder. The presence of the lipophilic fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly soluble in a range of organic solvents commonly used in solid-phase peptide synthesis (SPPS).

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.44 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 193954-27-7 | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 572.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.188 g/cm³ (Predicted) | [1] |

| Optical Rotation | [α]²⁰/D = -15.0±2.0° (c=1 in DMF) |

Solubility

This compound exhibits good solubility in various organic solvents, which is a critical attribute for its application in peptide synthesis.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Ethyl Acetate | Soluble | |

| Methanol | Soluble | |

| Water | Insoluble |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the corresponding alpha-amino acid, L-isoleucine. A common and effective method is the Arndt-Eistert homologation, which extends the carbon chain by one methylene group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Fmoc Protection of L-Isoleucine

-

Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Fmoc-L-isoleucine.

Step 2: Formation of the Acid Chloride

-

Suspend Fmoc-L-isoleucine (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain Fmoc-L-isoleucyl chloride.

Step 3: Formation of the Diazoketone

-

Dissolve the Fmoc-L-isoleucyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.

-

Stir the reaction at 0 °C for 1 hour.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

The solvent is removed under reduced pressure to yield the crude diazoketone.

Step 4: Wolff Rearrangement

-

Dissolve the crude diazoketone in a mixture of dioxane and water.

-

Add silver oxide (0.1 eq) as a catalyst.

-

Heat the mixture to 50-60 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC for the disappearance of the diazoketone.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain crude L-beta-homoisoleucine.

Step 5: Fmoc Protection of L-beta-homoisoleucine

-

Follow the procedure described in Step 1, using the crude L-beta-homoisoleucine as the starting material.

-

Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

Spectroscopic Data (Predicted)

Due to the lack of publicly available spectra, the following are predicted chemical shifts based on the structure of this compound and data from similar compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.77 (d, J = 7.5 Hz, 2H): Aromatic protons of the fluorenyl group.

-

δ 7.59 (d, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

-

δ 7.40 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

-

δ 7.31 (t, J = 7.4 Hz, 2H): Aromatic protons of the fluorenyl group.

-

δ 5.30 (d, J = 8.0 Hz, 1H): NH proton.

-

δ 4.40 (m, 2H): CH₂ of the Fmoc group.

-

δ 4.22 (t, J = 6.8 Hz, 1H): CH of the Fmoc group.

-

δ 3.95 (m, 1H): CH-NH proton.

-

δ 2.45 (m, 2H): CH₂-COOH protons.

-

δ 1.70 (m, 1H): CH-CH₃ proton.

-

δ 1.45 (m, 1H): CH₂ of the isobutyl group.

-

δ 1.15 (m, 1H): CH₂ of the isobutyl group.

-

δ 0.90 (d, J = 6.8 Hz, 3H): CH₃ of the isobutyl group.

-

δ 0.88 (t, J = 7.4 Hz, 3H): CH₃ of the ethyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 176.5: COOH carbon.

-

δ 156.0: C=O of the Fmoc carbamate.

-

δ 143.9, 141.3: Quaternary aromatic carbons of the fluorenyl group.

-

δ 127.7, 127.0, 125.1, 120.0: Aromatic CH carbons of the fluorenyl group.

-

δ 67.2: CH₂ of the Fmoc group.

-

δ 52.0: CH-NH carbon.

-

δ 47.3: CH of the Fmoc group.

-

δ 40.5: CH₂-COOH carbon.

-

δ 38.0: CH-CH₃ carbon.

-

δ 25.0: CH₂ of the isobutyl group.

-

δ 15.5: CH₃ of the isobutyl group.

-

δ 11.5: CH₃ of the ethyl group.

Mass Spectrometry (ESI-MS):

-

Calculated for C₂₂H₂₅NO₄ [M+H]⁺: 368.1805

-

Calculated for C₂₂H₂₄NO₄⁻ [M-H]⁻: 366.1656

Chromatographic Purity

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Expected Retention Time: Dependent on the specific system, but typically in the range of 10-15 minutes.

Applications in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this beta-amino acid can induce unique secondary structures, such as helices and turns, which are not readily accessible with natural alpha-amino acids. This can lead to peptides with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities.

General SPPS Workflow

Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and analytical methods for its characterization. This knowledge is intended to empower researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Fmoc-L-beta-homoisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in modern peptide synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the beta-amino acid configuration and the isobutyl side chain, offer peptide chemists a valuable tool to design novel peptidomimetics with enhanced proteolytic stability, conformational rigidity, and potentially improved biological activity. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and a detailed experimental protocol for its incorporation into peptide chains.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 193954-27-7 |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95% |

| Melting Point | 130-132 °C |

| Solubility | Soluble in DMF, DCM |

Experimental Protocols

The primary application of this compound is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Materials and Reagents:

-

This compound

-

High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Diethyl ether

Protocol for Incorporation of this compound into a Peptide Chain:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether to remove scavengers and byproducts.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into peptides is a critical step in creating molecules that can modulate these pathways. The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationships in Peptide Synthesis

The core of Fmoc-based SPPS relies on the orthogonal protection strategy, where the temporary N-terminal Fmoc group is labile to a base, while the side-chain protecting groups and the linker to the solid support are labile to acid. This logical relationship is fundamental to the successful synthesis of peptides.

Caption: Orthogonal protection scheme in Fmoc-based solid-phase peptide synthesis.

Synthesis of Fmoc-L-beta-homoisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Fmoc-L-beta-homoisoleucine, a valuable building block in peptide and medicinal chemistry. The primary synthetic route described is the Arndt-Eistert homologation of the parent α-amino acid, L-isoleucine, followed by a Wolff rearrangement. This method is a reliable and well-established procedure for the one-carbon extension of α-amino acids to their β-homologs.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the readily available N-terminally protected L-isoleucine. The key transformation involves the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to yield the desired β-amino acid. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Fmoc-protected β-amino acids via the Arndt-Eistert homologation and Wolff rearrangement.[1]

Preparation of Fmoc-L-isoleucine Acid Chloride

This initial step activates the carboxylic acid of Fmoc-L-isoleucine for subsequent reaction with diazomethane.

Materials:

-

Fmoc-L-isoleucine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Dry N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend Fmoc-L-isoleucine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of dry DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-L-isoleucine acid chloride, which is typically used immediately in the next step without further purification.

Synthesis of Fmoc-L-isoleucyl Diazoketone

This step forms the key diazoketone intermediate. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Fmoc-L-isoleucine acid chloride

-

Ethereal solution of diazomethane (CH₂N₂)

-

Anhydrous diethyl ether or a mixture of THF and acetonitrile

Procedure:

-

Dissolve the crude Fmoc-L-isoleucine acid chloride in anhydrous diethyl ether or a suitable solvent mixture.

-

Cool the solution to 0 °C.

-

Slowly add a freshly prepared and standardized ethereal solution of diazomethane (2.0-3.0 eq) with vigorous stirring. The reaction is typically accompanied by a color change and gas evolution.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

-

The solvent is typically removed under reduced pressure to yield the crude diazoketone, which can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Ultrasound-Promoted Wolff Rearrangement and Hydrolysis

This is the crucial homologation step, where the diazoketone rearranges to a ketene, which is then trapped by water to form the carboxylic acid. The use of ultrasound can significantly improve the efficiency of this reaction.[1]

Materials:

-

Fmoc-L-isoleucyl diazoketone

-

Silver benzoate (AgOBz) or other silver(I) salts

-

1,4-Dioxane

-

Water

Procedure:

-

Dissolve the crude Fmoc-L-isoleucyl diazoketone in a mixture of 1,4-dioxane and water.

-

Add silver benzoate (catalytic amount, typically 5-10 mol%).

-

Immerse the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

| Parameter | Fmoc-L-isoleucyl Diazoketone (Analog: Fmoc-L-leucyl Diazoketone) | This compound (Analog: Fmoc-L-beta-homoleucine) |

| Yield | ~85-95% | ~70-85% |

| Appearance | Yellowish solid | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | Anticipated signals: 7.7-7.2 (m, 8H, Fmoc), 5.3 (br s, 1H, NH), 4.4-4.2 (m, 3H, Fmoc-CH, CH₂), multiplet for the isoleucine side chain. | Anticipated signals: 7.7-7.2 (m, 8H, Fmoc), 5.1 (d, 1H, NH), 4.4-4.2 (m, 3H, Fmoc-CH, CH₂), ~2.4 (m, 2H, CH₂-COOH), multiplet for the isoleucine side chain. |

| ¹³C NMR (CDCl₃, δ ppm) | Anticipated signals: ~193 (C=O, diazoketone), ~170 (C=O, carbamate), aromatic signals for Fmoc, ~54 (α-C), signals for the isoleucine side chain. | Anticipated signals: ~176 (C=O, acid), ~156 (C=O, carbamate), aromatic signals for Fmoc, ~47 (β-C), ~40 (α-C), signals for the isoleucine side chain. |

| IR (cm⁻¹) | ~2100 (C=N₂ stretch), ~1640 (C=O, ketone) | ~3300 (O-H, acid), ~1710 (C=O, acid and carbamate) |

| Mass Spec (ESI-MS) | [M+Na]⁺ expected | [M-H]⁻ expected |

Signaling Pathways and Logical Relationships

The Arndt-Eistert synthesis is a sequential process where the product of one reaction becomes the substrate for the next. This logical progression can be visualized as follows:

References

An In-Depth Technical Guide to Fmoc-L-beta-homoisoleucine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-beta-homoisoleucine, a non-proteinogenic β-amino acid, is a valuable building block in peptidomimetics and drug discovery. Its unique structural features, including the extended backbone and the specific stereochemistry of its two chiral centers, impart distinct conformational properties to peptides, often leading to enhanced proteolytic stability and altered biological activity. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of this compound, intended to serve as a key resource for researchers in the fields of medicinal chemistry, peptide science, and drug development.

Structure and Stereochemistry

This compound is systematically named (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid .[1] The structure consists of a hexanoic acid backbone with an amino group at the β-position (C3) and a methyl group at the C4 position. The amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).

The molecule possesses two chiral centers at C3 and C4. The "L" designation in the common name refers to the stereochemical configuration analogous to L-amino acids. The absolute stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules as (3R,4S) .[1] This specific arrangement of substituents is crucial for its role in creating well-defined secondary structures in peptides.

Key Structural Features:

-

β-Amino Acid: The amino group is on the third carbon from the carboxyl group, leading to a more flexible peptide backbone compared to α-amino acids.

-

Fmoc Protecting Group: Allows for orthogonal protection strategies in SPPS, being stable to acidic conditions used for side-chain deprotection and readily cleaved by mild bases (e.g., piperidine).[2]

-

Two Chiral Centers (3R, 4S): This defined stereochemistry is essential for predictable conformational control in peptide structures.

The molecular structure of this compound is depicted below:

Caption: Structure of this compound with stereochemistry.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Systematic Name | (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | [1] |

| CAS Number | 193954-27-7 | [1] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1] |

| Molecular Weight | 367.44 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 130-132 °C | |

| Optical Rotation | [α]²⁰_D = -24 ± 2° (c=1 in CHCl₃) | |

| Purity (HPLC) | ≥98% | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents. |

Experimental Protocols

Stereoselective Synthesis of (3R,4S)-3-amino-4-methylhexanoic acid (L-beta-homoisoleucine)

The stereoselective synthesis of the unprotected L-beta-homoisoleucine backbone is a critical first step. A common and effective method involves the use of a chiral auxiliary, such as a pseudoephedrine amide, to direct the stereoselective alkylation of a glycine enolate equivalent.

Materials:

-

(1R,2R)-Pseudoephedrine

-

Glyoxylic acid monohydrate

-

Thionyl chloride

-

Triethylamine (TEA)

-

Lithium diisopropylamide (LDA)

-

sec-Butyl bromide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of the Pseudoephedrine Glycinamide Auxiliary:

-

A solution of (1R,2R)-pseudoephedrine (1.0 eq) in anhydrous DCM is cooled to 0 °C.

-

Thionyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

Glyoxylic acid monohydrate (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude pseudoephedrine glycinamide.

-

-

Stereoselective Alkylation:

-

The pseudoephedrine glycinamide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

-

LDA (2.2 eq, freshly prepared or a commercial solution) is added dropwise, and the mixture is stirred for 1 hour to form the enolate.

-

sec-Butyl bromide (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The diastereomeric product is purified by flash column chromatography.

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

The purified product from the previous step is dissolved in a mixture of THF and 6 M HCl (1:1 v/v).

-

The mixture is heated at reflux for 12 hours.

-

The reaction is cooled to room temperature, and the THF is removed under reduced pressure.

-

The aqueous layer is washed with diethyl ether to remove the pseudoephedrine auxiliary.

-

The aqueous layer is then neutralized with a 2 M NaOH solution and the product, (3R,4S)-3-amino-4-methylhexanoic acid, is purified by ion-exchange chromatography.

-

Fmoc Protection of L-beta-homoisoleucine

Materials:

-

(3R,4S)-3-amino-4-methylhexanoic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

(3R,4S)-3-amino-4-methylhexanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of NaHCO₃.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of Fmoc-OSu (1.05 eq) in acetone is added dropwise to the amino acid solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The acetone is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-OSu.

-

The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

HPLC Analysis of this compound

Purpose: To determine the purity and, if necessary, the enantiomeric excess of the synthesized this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

For purity analysis: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

For chiral analysis: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Typical Conditions for Reversed-Phase (Purity) Analysis:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in acetonitrile or a mixture of acetonitrile and water.

Typical Conditions for Chiral Analysis:

-

Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10 hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Workflow for the synthesis of the L-beta-homoisoleucine backbone.

Caption: Workflow for the Fmoc protection of L-beta-homoisoleucine.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel peptide-based therapeutics and research tools. A thorough understanding of its structure, stereochemistry, and the methods for its synthesis and analysis are paramount for its effective application. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the confident synthesis and utilization of this important non-proteinogenic amino acid in their scientific endeavors. The continued exploration of peptides incorporating this compound is anticipated to yield new insights into peptide structure-activity relationships and lead to the discovery of innovative therapeutic agents.

References

The Expanding Role of β-Amino Acids in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a growing interest in peptidomimetics—molecules that mimic the structure and function of natural peptides. Among the most promising building blocks for these next-generation drugs are β-amino acids. By incorporating an additional carbon atom into the peptide backbone, β-amino acids offer a unique combination of structural diversity and proteolytic resistance, overcoming key limitations of traditional peptide-based therapies. This in-depth guide provides a technical overview of the synthesis, structural properties, and applications of β-amino acid-containing peptidomimetics, supported by quantitative data and detailed experimental protocols.

Introduction to β-Amino Acids: A Structural Shift with Significant Implications

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group.[1][2] This seemingly subtle change has profound consequences for the resulting peptide's structure and function.

Unlike α-amino acids, which have a single stereocenter at the α-carbon (for all except glycine), β-amino acids can have chiral centers at both the α (C2) and β (C3) carbons. This results in up to four possible diastereoisomers for a single side chain, dramatically expanding the accessible chemical space for drug design.[1] The nomenclature distinguishes between β²-amino acids, with the side chain at the α-carbon, and β³-amino acids, with the side chain at the β-carbon.[3]

This structural alteration is the foundation of the key advantages offered by β-amino acid-containing peptidomimetics:

-

Enhanced Proteolytic Stability: The altered backbone geometry makes β-peptides poor substrates for proteases, the enzymes responsible for degrading peptides in the body. This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a crucial attribute for therapeutic agents.[4][5]

-

Well-Defined Secondary Structures: Despite their increased flexibility, β-peptides have a remarkable propensity to fold into stable, predictable secondary structures, including various helices (such as 10-helices, 12-helices, and 14-helices), turns, and sheets, even in short sequences.[1][4] This allows for the rational design of peptidomimetics that can mimic the bioactive conformations of natural peptides.

Synthesis of β-Amino Acid-Containing Peptidomimetics

The synthesis of β-amino acid peptidomimetics involves two key stages: the preparation of the β-amino acid monomers and their subsequent assembly into peptide chains.

Synthesis of β-Amino Acid Monomers

Several synthetic routes have been developed to produce enantiomerically pure β-amino acids. Common strategies include:

-

Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid to its corresponding β-amino acid.[6][7]

-

Conjugate Addition: The addition of amine nucleophiles to α,β-unsaturated esters is a widely used approach.[6]

-

Mannich-type Reactions: These reactions provide a convergent route to β-amino acids from an aldehyde, an amine, and a ketone or other active hydrogen compound.[6]

-

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of β-amino acrylates offers an efficient path to chiral β-amino acids.

-

Modern Catalytic Methods: More recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which utilize readily available starting materials.[6]

Solid-Phase Peptide Synthesis (SPPS)

The assembly of β-amino acids into peptidomimetics is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10] This technique allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

The general workflow for peptidomimetic synthesis and evaluation is outlined below:

Quantitative Data on β-Amino Acid Peptidomimetics

The incorporation of β-amino acids has led to the development of potent and stable peptidomimetics across various therapeutic areas. The following tables summarize key quantitative data for selected examples.

Antimicrobial Activity

β-amino acid-containing peptides have shown significant promise as antimicrobial agents, exhibiting potent activity against a range of bacterial pathogens.

| Peptide/Peptidomimetic | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| Aurein 1.2-based α/β-peptide | E. coli | 16 - >128 |

| Aurein 1.2-based α/β-peptide | S. aureus | 8 - 128 |

| Aurein 1.2-based α/β-peptide | C. albicans | 32 - >128 |

| Nhar (end-tagged with β-naphthylalanine) | E. coli | 4 |

| Nhar (end-tagged with β-naphthylalanine) | S. aureus | 2 |

Data compiled from multiple sources.

Inhibition of Protein-Protein Interactions

A significant application of β-peptidomimetics is the inhibition of protein-protein interactions (PPIs) that are implicated in disease. A well-studied example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy.

| Inhibitor | Target | Binding Affinity (Kd or Ki) (nM) |

| PMI (α-peptide) | MDM2 | 3.3 |

| (15–29)p53 (α-peptide) | MDM2 | ~60 |

| (17–28)p53 (α-peptide) | MDM2 | 285 |

| α,β-peptide 8 | Bcl-xL | 1500 |

| (βα)₅α₅ chimera | Bcl-xL | 1.9 |

Data compiled from multiple sources.

Pharmacokinetic Properties

The enhanced proteolytic stability of β-peptides often translates to improved pharmacokinetic profiles.

| Compound | Description | Half-life (t1/2) | Oral Bioavailability (%) |

| Amyloid β (Aβ) isoforms (in plasma) | α-peptide | ~3 hours | Not Applicable |

| L-β-Aminoisobutyric acid (L-BAIBA) | β-amino acid | Dose-dependent | Orally absorbed |

| Valacyclovir | L-valyl ester prodrug of acyclovir | - | 55-60 |

| Midodrine | Glycine prodrug of desglymidodrine | - | 93 |

Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of β-amino acid peptidomimetics.

Synthesis of an Fmoc-Protected β-Amino Acid

Objective: To synthesize an N-Fmoc protected β-amino acid suitable for SPPS.

Materials:

-

β-amino acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane or acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve the β-amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

-

Extraction: Extract the precipitated Fmoc-β-amino acid with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Solid-Phase Synthesis of a β-Peptide

Objective: To synthesize a peptide containing one or more β-amino acid residues using Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected α- and β-amino acids

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (α or β) (3-5 equivalents) with the coupling reagent (e.g., HCTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter to collect the cleaved peptide solution.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Proteolytic Stability Assay

Objective: To determine the stability of a β-amino acid-containing peptide in the presence of proteases.

Materials:

-

Purified peptide

-

Protease solution (e.g., trypsin, chymotrypsin, or serum) in an appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

-

RP-HPLC system

Procedure:

-

Incubation:

-

Dissolve the peptide in the protease buffer to a known concentration.

-

Initiate the reaction by adding the protease solution.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of intact peptide versus time to determine the peptide's half-life (t1/2) under the assay conditions.

-

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptidomimetic that inhibits the visible growth of a specific bacterium.

Materials:

-

Purified peptidomimetic

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single bacterial colony into MHB and grow overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Peptide Dilution:

-

Prepare a series of two-fold dilutions of the peptidomimetic in MHB in a 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptidomimetic at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Molecular Interactions

The ability of β-amino acid peptidomimetics to adopt specific conformations allows them to interact with and modulate the function of biological macromolecules, including G-protein coupled receptors (GPCRs).

Targeting the CXCR4 Signaling Pathway

The CXCR4 receptor, a GPCR, plays a crucial role in cell migration, and its dysregulation is implicated in cancer metastasis and HIV entry. Peptidomimetics that can antagonize CXCR4 are therefore of significant therapeutic interest.

In this pathway, the natural ligand SDF-1 (CXCL12) binds to and activates the CXCR4 receptor. This leads to the activation of an intracellular G-protein, which in turn initiates a signaling cascade involving phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), calcium release, and ultimately the activation of pathways like ERK that promote cell migration and survival. A β-amino acid-based antagonist can be designed to bind to CXCR4 and block the binding of SDF-1, thereby inhibiting this signaling cascade.

Conclusion

β-Amino acids represent a powerful and versatile platform for the design and development of novel peptidomimetics. Their unique structural properties confer enhanced proteolytic stability and the ability to form well-defined secondary structures, addressing the primary limitations of natural peptides as therapeutic agents. The continued development of efficient synthetic methods and a deeper understanding of their conformational preferences will undoubtedly lead to the discovery of new and improved β-amino acid-based drugs for a wide range of diseases. This guide provides a foundational understanding of the core principles, experimental approaches, and quantitative considerations that are essential for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

- 11. Amyloid beta concentrations and stable isotope labeling kinetics of human plasma specific to CNS amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-beta-homoisoleucine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-beta-homoisoleucine is a synthetic amino acid derivative that serves as a valuable building block in the synthesis of peptides and peptidomimetics.[1][2] Its incorporation into peptide chains can impart unique structural and functional properties, making it a compound of interest in drug development and biotechnology.[2] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and experimental design.

| Property | Value |

| Synonyms | N-BETA-(9-FLUORENYLMETHOXYCARBONYL)-BETA-HOMOISOLEUCINE, (3R,4S)-3-(FMOC-AMINO)-4-METHYLHEXANOIC ACID[1][2] |

| CAS Number | 193954-27-7[1][2] |

| Molecular Formula | C₂₂H₂₅NO₄[1][2][3] |

| Molecular Weight | 367.44 g/mol [1][3] |

| Appearance | White to off-white powder[1][2] |

| Melting Point | 98-100 °C or 130-132 °C (decomposes) (conflicting data from different suppliers)[1][2] |

| Storage Temperature | 2-8°C[1][2] |

| Predicted pKa | 4.41 ± 0.10[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature.[1] However, based on the general behavior of Fmoc-protected amino acids and some qualitative supplier data, a general solubility profile can be inferred.[4][5][6]

Fmoc-amino acids are characterized by their significant hydrophobicity, which makes them sparingly soluble in aqueous solutions but generally soluble in polar aprotic organic solvents commonly used in peptide synthesis.[4][5]

Table of General Solubility for Fmoc-Amino Acids

| Solvent | General Solubility | Notes |

| Dimethylformamide (DMF) | Soluble to Highly Soluble | The most common solvent for solid-phase peptide synthesis (SPPS).[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Often used to dissolve Fmoc-amino acids that are difficult to solubilize.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble to Highly Soluble | A common alternative to DMF in SPPS.[4][7] |

| Dichloromethane (DCM) | Soluble | Less commonly used in modern Fmoc-based SPPS due to reactivity with piperidine.[7] |

| Chloroform | Soluble | [6] |

| Acetone | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group limits aqueous solubility.[4][5] |

| Aqueous Buffers | Sparingly Soluble | Solubility is expected to be low.[5] |

Disclaimer: The information in the table above is based on the general properties of Fmoc-amino acids and may not represent the exact solubility of this compound. It is strongly recommended to experimentally determine the solubility for specific applications.

Experimental Protocol: Solubility Determination

This protocol outlines a method for determining the saturation solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound at a specific temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., DMF, DMSO, NMP, water)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

-

Generation of Calibration Curve:

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The solid should be in excess to ensure a saturated solution.

-

Seal the vial and place it in a thermostatic shaker at the desired temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Stability Profile

The stability of this compound is primarily governed by the lability of the Fmoc (fluorenylmethyloxycarbonyl) protecting group.

General Stability Characteristics:

-

Acid Stability: The Fmoc group is stable to acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[8]

-

Base Lability: The Fmoc group is readily cleaved by bases, most commonly secondary amines like piperidine.[8] The deprotection proceeds via a β-elimination mechanism.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to degradation. Some studies have explored thermal cleavage of the Fmoc group at elevated temperatures.[9]

-

Storage: As a solid, this compound should be stored at 2-8°C to maintain its integrity.[1][2] In solution, especially in solvents like DMF or NMP which may contain amine impurities, degradation can occur over time.[7]

Table of Fmoc Group Stability

| Condition | Stability | Notes |

| Strong Acids (e.g., TFA) | Stable | Allows for the use of acid-labile side-chain protecting groups in SPPS.[8] |

| Weak Acids | Stable | |

| Neutral (pH ~7) | Stable | |

| Weak Bases | Labile | Cleavage can occur, but at a slower rate than with strong bases. |

| Strong Bases (e.g., Piperidine, DBU) | Highly Labile | Rapid cleavage of the Fmoc group. The half-life in 20% piperidine in DMF is very short. |

| Elevated Temperature | Potentially Unstable | Thermal cleavage is possible, especially at temperatures above 80-100°C.[9] |

| Hydrogenolysis | Generally Stable | Can be cleaved under certain catalytic transfer conditions, but is less reactive than a Cbz group.[10] |

Experimental Protocol: Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions using HPLC.

Objective: To evaluate the degradation of this compound over time when exposed to specific chemical and physical conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Organic solvents (e.g., DMF, DMSO)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector

-

Vials with screw caps

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare test solutions by diluting the stock solution into the various buffers and solvents to be tested. The final concentration should be accurately known and suitable for HPLC analysis.

-

-

Incubation:

-

Divide each test solution into multiple aliquots in separate vials, one for each time point.

-

Incubate the vials at the desired temperature(s).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

-

Sample Analysis:

-

Immediately analyze the removed sample by HPLC. If the sample is in a non-volatile buffer, a sample preparation step (e.g., solid-phase extraction) may be necessary.

-

The HPLC method should be capable of separating the parent compound from any potential degradation products. A reversed-phase C18 column is often suitable. The eluent can be monitored at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining compound at each time point relative to the amount at time zero.

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics.

-

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of Fmoc group stability under different chemical conditions.

Caption: Experimental workflow for assessing the stability of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4 | CID 7010016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 193954-27-7 [m.chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

Fmoc-L-beta-Homoisoleucine: A Technical Guide to its Application in Novel Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of biomaterials is in a constant state of evolution, driven by the demand for sophisticated materials that can seamlessly integrate with biological systems for applications ranging from tissue engineering to targeted drug delivery. Within the diverse class of self-assembling biomolecules, N-α-Fmoc-L-beta-homoisoleucine stands out as a promising building block. This synthetic amino acid derivative, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a beta-amino acid structure, possesses unique physicochemical properties that facilitate the formation of ordered nanostructures and hydrogels. This technical guide provides an in-depth exploration of Fmoc-L-beta-homoisoleucine, summarizing its chemical and physical properties, detailing experimental protocols for the preparation and characterization of derived biomaterials, and discussing its potential applications in drug delivery and tissue engineering. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation biomaterials.

Introduction to this compound

This compound is a synthetic amino acid derivative that has garnered significant interest in the realm of biomaterial science.[1] Its molecular structure, featuring a bulky, aromatic Fmoc group and the chirality of L-isoleucine in a beta-amino acid configuration, provides a unique combination of hydrophobicity and hydrogen bonding capabilities. These characteristics are pivotal for its self-assembly into supramolecular structures, most notably hydrogels.[2][3] The Fmoc group, a well-established protecting group in solid-phase peptide synthesis, plays a crucial role in driving the self-assembly process through π-π stacking interactions.[4]

The applications of this compound are diverse, spanning peptide synthesis, drug development, and material science.[1] In the pharmaceutical industry, it serves as a valuable building block for creating peptide-based therapeutics with enhanced stability and biological activity.[4] For biomaterial applications, its ability to form hydrogels under specific conditions makes it a prime candidate for creating scaffolds for tissue engineering and matrices for controlled drug release.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in biomaterial design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 193954-27-7 | [1] |

| Molecular Formula | C22H25NO4 | [5] |

| Molecular Weight | 367.44 g/mol | [5] |

| Appearance | White powder | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 572.1 °C at 760 mmHg | [1] |

| Density | 1.188 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

Self-Assembly and Hydrogelation

The formation of biomaterials from this compound is predicated on its capacity for self-assembly into higher-order structures, primarily nanofibers that entangle to form a hydrogel network. This process is driven by a combination of non-covalent interactions.

Mechanism of Self-Assembly

The primary driving forces for the self-assembly of Fmoc-amino acids are:

-

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups exhibit strong π-π stacking interactions, leading to the formation of the core of the nanofibrous structures.

-

Hydrogen Bonding: The amino acid backbone, including the amide and carboxylic acid functionalities, participates in intermolecular hydrogen bonding. This contributes to the formation and stability of β-sheet-like arrangements, which are a common secondary structure in these self-assembled systems.

The interplay of these forces dictates the morphology of the resulting nanostructures, which can range from nanofibers to nanotubes and nanoparticles.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, its synthesis can be achieved through various organic chemistry routes. A common approach involves the homologation of the corresponding α-amino acid, L-isoleucine. One established method is the Arndt-Eistert homologation, which involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-protected L-isoleucine is activated, for example, by conversion to an acid chloride or using a coupling agent.

-

Reaction with Diazomethane: The activated acid is then reacted with diazomethane to form a diazoketone.

-

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the β-amino acid.

-

Fmoc Protection: The amino group of the resulting β-homoisoleucine is then protected with Fmoc-succinimide or Fmoc-chloride.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

The Strategic Integration of Unnatural Amino Acids in Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in peptide science, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, UAAs enable the fine-tuning of peptide properties, leading to the development of more robust, potent, and specific therapeutic agents and research tools. This technical guide provides an in-depth exploration of the significance of UAAs in peptide science, detailing their impact on peptide stability, bioavailability, and receptor interaction. It further outlines key experimental protocols and visualizes complex biological and experimental workflows.

Core Concepts: Enhancing Peptide Attributes with Unnatural Amino Acids

The strategic substitution of natural amino acids with UAAs can profoundly alter the physicochemical properties of a peptide. These modifications are instrumental in drug discovery and development, addressing key challenges associated with peptide therapeutics.[1][2]

Enhanced Proteolytic Stability: A primary hurdle in the clinical application of peptides is their rapid degradation by proteases. UAAs can introduce steric hindrance or alter the peptide backbone in ways that prevent protease recognition and cleavage, thereby significantly extending the in vivo half-life of the peptide.[3][4][5] For instance, the incorporation of N-methylated amino acids has been shown to dramatically increase resistance to enzymatic degradation.[6]

Improved Pharmacokinetic Profiles: Beyond stability, UAAs can be leveraged to modulate a peptide's pharmacokinetic profile. Modifications can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[1] Furthermore, increasing the lipophilicity of a peptide through the addition of certain UAAs can improve its ability to cross cellular membranes, a critical factor for oral bioavailability.[6][7]

Increased Binding Affinity and Selectivity: The novel side chains and conformational constraints introduced by UAAs can create additional points of interaction with biological targets. This can lead to a significant increase in binding affinity and selectivity, resulting in more potent and targeted therapeutic effects.[8]

Conformational Control: The inherent flexibility of many peptides can be a liability, leading to reduced binding affinity and promiscuous interactions. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-sheets, by introducing conformational constraints. This pre-organization of the peptide into its bioactive conformation can significantly enhance its interaction with the target receptor.

Quantitative Impact of Unnatural Amino Acid Incorporation

The integration of UAAs into peptide sequences yields quantifiable improvements in their therapeutic properties. The following tables summarize representative data on the impact of UAA incorporation on proteolytic stability, binding affinity, and oral bioavailability.

| Peptide/Modification | Unnatural Amino Acid | Assay Conditions | Half-life (t½) | Fold Improvement vs. Native | Reference |

| Proteolytic Stability | |||||

| Native Peptide X | None | Human Plasma | 15 min | - | [3] |

| Peptide X + N-methylated Ala | N-methylalanine | Human Plasma | > 24 h | > 96 | [6] |

| Native Peptide Y | None | Trypsin Digestion | 30 min | - | [9] |

| Peptide Y + D-Arg | D-Arginine | Trypsin Digestion | > 12 h | > 24 | [9] |

| Native Peptide Z | None | hMSC culture | ~0% remaining at 48h | - | [3] |

| Peptide Z + N-terminal Acetyl-β-alanine | Acetyl-β-alanine | hMSC culture | >90% remaining at 48h | >90 | [3] |

| Peptide/Modification | Target Receptor | Binding Affinity (Kd/IC50) | Fold Improvement vs. Native | Reference |

| Binding Affinity | ||||

| Native Peptide A | GPCR-1 | 100 nM (IC50) | - | [8] |

| Peptide A + Biphenylalanine | GPCR-1 | 10 nM (IC50) | 10 | [8] |

| Native Peptide B | Enzyme-2 | 500 nM (Kd) | - | [10] |

| Peptide B + Cyclization via UAA | Enzyme-2 | 50 nM (Kd) | 10 | [10] |

| Native Peptide C | Protein-3 | 1 μM (Kd) | - | [11] |

| Peptide C + Halogenated Trp | Protein-3 | 100 nM (Kd) | 10 | [11] |

| Peptide/Modification | Unnatural Amino Acid | Oral Bioavailability (F%) in Rats | Fold Improvement vs. Native | Reference |

| Oral Bioavailability | ||||

| Cyclic Peptide 1 | None | < 1% | - | [7] |

| Cyclic Peptide 1 + 3x N-methylations | N-methylated residues | 28% | > 28 | [7] |

| Somatostatin Analog | None | Not bioavailable | - | [12] |

| Somatostatin Analog + N-methylation | N-methylated residues | 10% | - | [12] |

| Cyclic Hexapeptide | None | Not bioavailable | - | [6] |

| Cyclic Hexapeptide + N-methylation | N-methylated residues | ~10% | - | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the general steps for incorporating a UAA into a peptide sequence using Fmoc-based solid-phase synthesis.

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: a. Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or unnatural) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

-

Final Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[1][7][10][13]

In Vitro Protease Stability Assay

This assay is used to determine the stability of a peptide in the presence of proteases.

Materials:

-

Peptide stock solution (1 mg/mL in a suitable buffer)

-

Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Incubation: Incubate the peptide solution with human plasma or the protease solution at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic degradation by adding a quenching solution.

-

Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantification: Quantify the peak area of the intact peptide at each time point.

-

Half-life Calculation: Plot the percentage of remaining intact peptide against time and fit the data to a first-order decay curve to calculate the half-life (t½) of the peptide.[3][13][14][15][16][17]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

-

Purified peptide sample (at least 95% purity)

-

CD-transparent buffer (e.g., phosphate buffer)

-

Quartz cuvette with an appropriate path length (e.g., 0.1 cm)

-

CD spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the peptide in the CD-transparent buffer at a known concentration. The total absorbance of the sample should be below 1.0.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas and set the desired experimental parameters (wavelength range, scan speed, etc.).

-

Data Acquisition: Record the CD spectrum of the buffer (baseline) and then the peptide sample over the desired wavelength range (e.g., 190-260 nm for far-UV CD).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum.

-

Analysis: Analyze the resulting CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide using deconvolution software.[4][18][19]

Visualizing Complexity: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental procedures.

Caption: GPCR signaling pathway blocked by a UAA-peptide antagonist.

Caption: Experimental workflow for UAA-peptide synthesis and characterization.

Conclusion

The incorporation of unnatural amino acids has emerged as an indispensable strategy in modern peptide science, providing researchers and drug developers with the tools to rationally design peptides with superior therapeutic properties. By systematically enhancing proteolytic stability, improving pharmacokinetic profiles, and modulating receptor interactions, UAAs are paving the way for a new generation of peptide-based drugs and sophisticated molecular probes. The continued exploration of novel UAA structures and their integration into increasingly complex peptide architectures promises to further expand the boundaries of peptide science and unlock new therapeutic possibilities.

References

- 1. peptide.com [peptide.com]

- 2. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp | PLOS One [journals.plos.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. hbni.ac.in [hbni.ac.in]

- 19. researchgate.net [researchgate.net]

The Immunomodulatory Potential of L-Beta-Homoisoleucine-Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction